7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with a unique structure that combines an indazole core with an iodo substituent and a tetrahydropyranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the iodination of a suitable indazole precursor followed by the introduction of the tetrahydropyranyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The tetrahydropyranyl group can be introduced through a reaction with dihydropyran in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its indazole core is a common motif in many bioactive molecules, and the presence of the iodo and tetrahydropyranyl groups can enhance its biological activity and pharmacokinetic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics .
Mechanism of Action
The mechanism of action of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodo group can enhance binding affinity through halogen bonding, while the tetrahydropyranyl group can improve solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound without the iodo and tetrahydropyranyl groups.
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A similar compound with a bromo substituent instead of an iodo group.
7-Iodo-1H-indazole: A compound with only the iodo substituent and no tetrahydropyranyl group.
Uniqueness
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the iodo and tetrahydropyranyl groups, which can enhance its reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C12H13IN2O |
---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
7-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
GQUJUFZIVWCZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC=C3I)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.